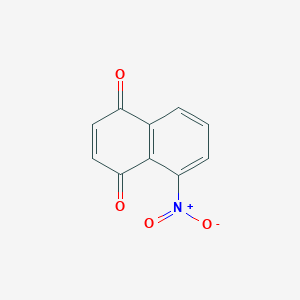

5-Nitronaphthalene-1,4-dione

Beschreibung

Contextualization within the Broader Field of Naphthoquinone Derivatives Research

The study of naphthoquinone derivatives is a vibrant and ever-expanding field within medicinal chemistry. bohrium.com Researchers have long been captivated by naturally occurring naphthoquinones like juglone (B1673114), lawsone, and plumbagin, which have demonstrated significant biological activities. nih.gov This has spurred the synthesis of a vast array of synthetic derivatives in an effort to enhance their therapeutic properties and explore novel mechanisms of action. researchgate.net The chemical modification of the naphthoquinone nucleus, through the introduction of various functional groups, has been a key strategy to modulate their biological and pharmacological profiles. researchgate.netnih.gov These modifications can influence the compound's redox properties, lipophilicity, and ability to interact with biological targets. redalyc.org

Significance of the Nitro Group in Modulating Naphthoquinone Reactivity and Bioactivity

The introduction of a nitro group (-NO2) onto the naphthoquinone framework, as seen in 5-Nitronaphthalene-1,4-dione, profoundly impacts its chemical and biological characteristics. The nitro group is a potent electron-withdrawing group, a characteristic that significantly alters the electronic properties of the entire molecule. mdpi.comnih.gov This electronic perturbation can enhance the compound's reactivity towards nucleophiles and influence its redox potential, a key determinant of the biological activity of many quinones. redalyc.orgmdpi.com

The presence of the nitro group is often associated with increased biological activity. nih.govresearchgate.net In the context of nitronaphthoquinones, this functional group can enhance their ability to generate reactive oxygen species (ROS), a mechanism implicated in the cytotoxic effects of many anticancer agents. brieflands.com Furthermore, the nitro group can participate in various biological interactions, potentially leading to the inhibition of critical enzymes or interference with cellular signaling pathways. smolecule.comuchile.cl Studies on nitronaphthoquinone (B8798351) derivatives have indicated their potential as catalase inhibitors and antioxidants. nih.govresearchgate.net

Overview of Research Trajectories for this compound and its Derivatives

Research concerning this compound and its derivatives, while not as extensive as for some other naphthoquinones, has revealed several promising avenues of investigation. A significant focus has been on the synthesis of new derivatives through reactions at the quinone ring. For instance, 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) has been used as a starting material to create novel amino-naphthoquinone regioisomers by reacting it with various nucleophiles like anilines, piperazines, and morpholines. nih.govresearchgate.netmdpi.com

These synthetic efforts are often coupled with evaluations of their biological activities. Studies have explored the antioxidant capacity and enzyme inhibitory potential of these derivatives. For example, certain regioisomers of N(H)-substituted-5-nitro-1,4-naphthoquinones have demonstrated notable catalase inhibitory activity and antioxidant properties. nih.govresearchgate.net The positioning of substituents on the nitronaphthoquinone core has been shown to be crucial for activity, with different isomers exhibiting varying levels of efficacy. researchgate.net

Defining the Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound indicates a compound with significant, yet largely untapped, potential. While initial studies have highlighted its interesting chemical reactivity and the biological activities of its derivatives, a comprehensive understanding of its full therapeutic utility is still lacking. nih.govresearchgate.net

A key knowledge gap lies in the systematic exploration of its biological targets. While general mechanisms like oxidative stress and enzyme inhibition have been proposed, the specific molecular pathways affected by this compound and its derivatives remain to be fully elucidated. brieflands.comresearchgate.net Further research is needed to identify the precise proteins and enzymes with which these compounds interact, which would provide a more rational basis for drug design and development.

Moreover, the structure-activity relationships (SAR) for this class of compounds are still being established. A more extensive library of derivatives needs to be synthesized and screened against a wider range of biological targets to build a comprehensive SAR model. This would enable the rational design of more potent and selective analogues. The exploration of its potential in other therapeutic areas beyond those already investigated also represents a significant opportunity for future research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOSAGJYNRBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491413 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17788-47-5 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 5-Nitronaphthalene-1,4-dione

The introduction of a nitro group onto the naphthalene-1,4-dione scaffold can be achieved through several synthetic pathways, primarily involving the nitration of precursors or the oxidation of nitrated naphthalenes.

A primary method for synthesizing this compound is the direct nitration of 1,4-naphthoquinone (B94277). google.com This process involves treating 1,4-naphthoquinone with a nitrating agent, typically a mixed acid solution, under carefully controlled conditions to selectively introduce a nitro group at the 5-position. google.com The reaction is generally performed at low temperatures, ranging from -20°C to 80°C, to manage the exothermic nature of the nitration and to ensure regioselectivity. google.com

The nitrating medium is crucial; it usually consists of nitric acid in the presence of a strong dehydrating agent like concentrated sulfuric acid. google.com Fuming sulfuric acid or sulfur trioxide can also be incorporated to increase the dehydrating power of the reaction medium. prepchem.com The weight ratio of the total sulfuric acid to the total water in the system is a critical parameter, with a ratio of at least 4 being necessary for the reaction to proceed effectively. google.com For instance, one procedure involves adding 1,4-naphthoquinone to a mixed acid of sulfuric acid, nitric acid, and sulfur trioxide at 0° to 5°C, followed by heating to 15°C to complete the reaction. prepchem.com After the reaction, the mixture is poured into an aqueous medium to precipitate the crude 5-nitro-1,4-naphthoquinone product. google.comprepchem.com

Another route starts from naphthalene (B1677914), which is first nitrated to 1-nitronaphthalene (B515781) and then oxidized to form this compound. google.com

Table 1: Nitration of 1,4-Naphthoquinone

| Precursor | Reagents | Temperature (°C) | Yield/Result | Reference |

| 1,4-Naphthoquinone | Mixed acid (H₂SO₄, HNO₃, H₂O) | 15 to 20 | 11.0 g of crude product | |

| 1,4-Naphthoquinone | Mixed acid (H₂SO₄, HNO₃, SO₃) | 0 to 5, then 15 | 22.5 g of crude product | prepchem.com |

| 1,4-Naphthoquinone | Nitric acid, Sulfuric acid | -20 to 80 | Selective nitration at 5-position | google.com |

Electrochemical methods offer an alternative, environmentally conscious approach to the synthesis of this compound, primarily through the oxidation of 1-nitronaphthalene. google.comgoogle.com These methods can avoid the use of harsh chemical oxidants. serdp-estcp.mil

One such process involves the oxidation of 1-nitronaphthalene using manganese(III) sulfate (B86663) as the oxidizing agent. google.com The manganese(III) sulfate consumed during the reaction is regenerated electrolytically, allowing it to be reused in a closed loop. google.com The chemical oxidation step is typically carried out at temperatures between 40°C and 90°C, while the electrochemical regeneration of the manganese(II) sulfate to manganese(III) sulfate occurs at 50°C to 100°C. google.com This process can be conducted in a two-phase system comprising a melt of 1-nitronaphthalene and a sulfuric acid solution of the manganese salt. google.com

A more direct electrochemical synthesis has also been developed, which involves a one-step electrolytic oxidation of 1-nitronaphthalene. google.com In this method, an electrolytic cell is used where the anode and cathode chambers are separated by a cation exchange membrane. google.com The anode chamber contains an electrolyte solution of 1-nitronaphthalene, acetone, aqueous sulfuric acid, and tetrabutylammonium (B224687) bromide. google.com The electrolysis is performed under constant current at a temperature of 25-45°C to yield 5-nitronaphthalene-1,4-naphthoquinone. google.com This direct method is advantageous due to its mild reaction conditions and simple operation. google.com

Nitration Strategies for Naphthalene and Naphthoquinone Precursors

Derivatization Strategies via Nucleophilic Substitution Reactions

The presence of halogen atoms on the quinone ring of nitronaphthoquinone (B8798351) derivatives provides a reactive site for further functionalization. Specifically, 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) serves as a key intermediate for creating a variety of derivatives through nucleophilic substitution reactions. researchgate.netnih.govresearchgate.net The electron-withdrawing nitro group on the aromatic ring enhances the reactivity of the quinone system toward nucleophiles. nih.govresearchgate.net

The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with various heterocyclic nucleophiles, such as amines, piperazines, and morpholines, proceeds via a Michael 1,4-addition mechanism. researchgate.netnih.gov This synthetic strategy allows for the introduction of nitrogen-containing substituents at the C2 and C3 positions of the naphthoquinone core, often resulting in the formation of new regioisomeric amino-naphthoquinone derivatives. researchgate.netmdpi.com These reactions typically yield a mixture of 2-chloro and 3-chloro isomers. researchgate.netnih.gov

The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with primary amines like anilines and n-butylamine leads to the formation of N-substituted-5-nitro-1,4-naphthoquinones. researchgate.netnih.govsemanticscholar.org Studies have shown that reacting 2,3-dichloro-5-nitro-1,4-naphthoquinone with various substituted anilines produces pairs of regioisomers. researchgate.netnih.gov For example, the reaction with 2,4-dimethoxyaniline (B45885) yields both 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione and its corresponding 3-chloro isomer. researchgate.netnih.gov The reaction between 2,3-dichloro-1,4-naphthoquinone (a related precursor) and n-butylamine has been shown to rapidly form 2-(n-butylamino)-3-chloro-1,4-naphthoquinone, proceeding through a charge-transfer complex intermediate. researchgate.netnih.gov Similar reactivity is observed with the 5-nitro derivative, where primary alkyl amines can displace one of the chlorine atoms. semanticscholar.org

Table 2: Synthesis of Amine Derivatives from 2,3-Dichloro-5-nitro-1,4-naphthoquinone

| Nucleophile | Product(s) | Reference |

| Substituted Anilines | Regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones | researchgate.netnih.gov |

| 2,4-Dimethoxyaniline | 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | researchgate.netnih.gov |

| Resin-bound primary/secondary alkyl and arylamines | Mixture of 2-amino-3-chloro-5-nitro and 8-nitro-1,4-naphthoquinones | semanticscholar.org |

Piperazines and morpholines are also effective nucleophiles in reactions with 2,3-dichloro-5-nitro-1,4-naphthoquinone, yielding new N(H)-substituted derivatives. researchgate.netnih.govmdpi.com These reactions follow the same nucleophilic substitution pathway, resulting in regioisomeric products where the heterocyclic amine is attached to the naphthoquinone ring. researchgate.netnih.gov The synthesis generates pairs of 2-chloro and 3-chloro isomers, which can be characterized using spectroscopic methods. researchgate.netnih.gov This approach has been used to create a library of novel 5-nitro-1,4-naphthoquinone derivatives containing these important heterocyclic moieties. researchgate.netnih.govmdpi.com

Table 3: Synthesis of Piperazine and Morpholine Derivatives

| Starting Material | Nucleophile | Product Type | Reference |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Piperazines | Regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones | researchgate.netnih.govmdpi.com |

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Morpholines | Regioisomeric N(H)-substituted-5-nitro-1,4-naphthoquinones | researchgate.netnih.govmdpi.com |

Reactions of 2,3-Dichloro-5-nitro-1,4-naphthoquinone with Heterocyclic Nucleophiles

Other Nitrogen-Containing Nucleophiles

Beyond primary and secondary amines, other nitrogen-containing nucleophiles have been successfully employed in reactions with derivatives of this compound. A notable example is the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with sodium azide (B81097) in dimethylformamide, which leads to the formation of a cyclized 2-florobenzo[b]phenazin-6,11-dione. grafiati.com Another instance involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydrazine (B178648) hydrate, which results in the formation of 2,3-diamino-1,4-naphthoquinone after reduction of the initial product. semanticscholar.org These reactions demonstrate the versatility of the naphthoquinone scaffold in accommodating a range of nitrogenous nucleophiles, opening avenues for the synthesis of complex heterocyclic systems.

Regioselective Outcomes in N(H)-Substituted-5-nitro-1,4-naphthoquinone Formation

The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with various amines, such as anilines, piperazines, or morpholines, typically proceeds via a Michael 1,4-addition mechanism and results in the formation of a mixture of two regioisomers. researchgate.netresearchgate.net These isomers are the 2-chloro-3-amino and the 3-chloro-2-amino derivatives of this compound. researchgate.netresearchgate.net

The regioselectivity of this reaction, meaning the preferential formation of one isomer over the other, is a critical aspect of the synthesis. It has been reported that 2,3-dichloro-5-nitro-1,4-naphthoquinone is highly reactive towards amines, readily producing these regioisomeric mixtures. researchgate.net Computational studies, through a joint experimental and computational approach, have been employed to understand the solvent effects on the regioselectivity of the aza-Michael addition of amines to the this compound acceptor system. auburn.edu The ability to control the regiochemical outcome is crucial for the targeted synthesis of specific bioactive molecules.

A study on the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with 1-piperonylpiperazine (B118981) yielded the corresponding 2- and 3-piperazinyl substituted regioisomers. grafiati.com The formation of these regioisomers highlights the competitive nature of the nucleophilic attack at the C-2 and C-3 positions of the quinone ring.

| Starting Material | Nucleophile | Products | Ref |

| 2,3-dichloro-5-nitro-1,4-naphthoquinone | Anilines, piperazines, morpholines | Mixture of 2-amino-3-chloro- and 3-amino-2-chloro-5-nitronaphthalene-1,4-dione (B11860731) regioisomers | researchgate.netresearchgate.net |

| 2,3-dichloro-5-nitro-1,4-naphthoquinone | 1-piperonylpiperazine | 2-(4-(benzo[d] auburn.edudioxol-5-ylmethyl)piperazin-1-yl)-3-chloro-5-nitronaphthalene-1,4-dione and 3-(4-(benzo[d] auburn.edudioxol-5-ylmethyl)piperazin-1-yl)-2-chloro-5-nitronaphthalene-1,4-dione | grafiati.com |

Introduction of Oxygen, Carbon, Sulfur, and Selenium Nucleophiles

The versatile reactivity of the naphthoquinone scaffold extends to reactions with a variety of other nucleophiles. The nucleophilic substitution of halogenated naphthoquinones is a key strategy for introducing oxygen, carbon, sulfur, and selenium nucleophiles. nih.gov

While specific examples for this compound with oxygen and carbon nucleophiles are less commonly reported, the principles of reactivity are transferable from the broader class of naphthoquinones. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with alkoxides leads to the formation of 2-alkoxy substituted derivatives. semanticscholar.org

In the realm of sulfur nucleophiles, the synthesis of 2,3-bis((4-methoxyphenyl)thio)-5-nitronaphthalene-1,4-dione has been reported, demonstrating the successful introduction of thioether linkages. nih.gov Furthermore, the thia-Michael 1,4-addition of N-acetyl-L-cysteine to various naphthoquinone derivatives, including juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), has been studied, showcasing the conjugate addition of sulfur nucleophiles to the quinone system. nih.gov

Michael 1,4-Addition Reactions for Functionalization

The Michael 1,4-addition is a powerful tool for the functionalization of this compound, which acts as a Michael acceptor due to the electron-withdrawing nature of the quinone and nitro groups.

Aza-Michael Addition of Amines to this compound Acceptor Systems

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile, is a fundamental reaction for the modification of naphthoquinones. nih.gov This reaction has been specifically studied for the this compound acceptor system. A computational study has delved into the mechanism and solvent effects that govern the regioselectivity of the aza-Michael addition of a primary amine to this compound. auburn.edu

The reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with nucleophiles like anilines, piperazines, or morpholines is described as proceeding through a Michael 1,4-addition mechanism to yield new N(H)-substituted-5-nitro-1,4-naphthoquinones as regioisomers. researchgate.netresearchgate.net The electron-withdrawing properties of the nitro group are known to enhance the biological activity of the resulting naphthoquinone derivatives. researchgate.netresearchgate.net

Thia-Michael Addition and Related Conjugate Additions

The thia-Michael addition involves the conjugate addition of a sulfur nucleophile to an activated alkene. srce.hr This reaction is a robust method for forming C-S bonds and has been applied to naphthoquinone systems. nih.govsrce.hr

A notable example is the thia-Michael 1,4-addition of N-acetyl-L-cysteine to various naphthoquinone derivatives. nih.gov The reaction with juglone, a closely related 5-substituted naphthoquinone, results in the formation of two isomers through addition at the 2 and 3 positions. nih.gov The synthesis of 2,3-bis((4-methoxyphenyl)thio)-5-nitronaphthalene-1,4-dione also highlights the utility of this reaction type for introducing sulfur-containing moieties. nih.gov

| Michael Acceptor | Michael Donor | Reaction Type | Product Type | Ref |

| This compound | Primary amine | Aza-Michael Addition | N(H)-substituted-5-nitro-1,4-naphthoquinone | auburn.edu |

| 2,3-dichloro-5-nitro-1,4-naphthoquinone | Anilines, piperazines, morpholines | Aza-Michael Addition | N(H)-substituted-5-nitro-1,4-naphthoquinone regioisomers | researchgate.netresearchgate.net |

| Naphthoquinone derivatives | N-acetyl-L-cysteine | Thia-Michael Addition | Thioether-substituted hydroquinones | nih.gov |

Catalysis and Reaction Condition Optimization in Synthesis

To improve the efficiency, selectivity, and environmental footprint of reactions involving this compound and its derivatives, various catalytic systems and optimized reaction conditions have been explored.

For Michael addition reactions on naphthoquinones, Lewis acids such as cerium(III) chloride (CeCl₃) can be used as catalysts to promote the reaction, often leading to high yields in shorter reaction times compared to uncatalyzed reactions. nih.gov For instance, the reaction of 1,4-naphthoquinone with fluoroanilines in the presence of CeCl₃·7H₂O proceeds under mild conditions. researchgate.net The use of alternative energy sources like microwave irradiation has also been investigated to accelerate these reactions. nih.gov

In the context of aza-Michael additions, a variety of reagents including palladium compounds, indium(III) chloride (InCl₃), and iron(III) chloride (FeCl₃·7H₂O) have been utilized to catalyze the reaction under mild conditions, often in aqueous solutions. auburn.edu The development of "on-water" methods, where the reaction is performed in water, represents a significant advancement in green chemistry, although it may sometimes require elevated temperatures or the use of more reactive electrophiles to achieve high yields. auburn.edu

For oxidative amination reactions, which can be an alternative route to aminated naphthoquinones, optimization studies have focused on the choice of oxidant and additives. The use of potassium permanganate (B83412) (KMnO₄) in combination with additives like tetrabutylammonium chloride has been shown to give excellent yields, providing a cost-effective alternative to more expensive oxidants. researchgate.net Furthermore, base-catalyzed protocols, such as the use of triethylamine (B128534) (Et₃N), have been developed for thia-Michael addition-elimination reactions. rsc.org

| Reaction Type | Catalyst/Condition | Advantage | Ref |

| Michael Addition | CeCl₃·7H₂O | High yields, shorter reaction times | nih.gov |

| Michael Addition | Microwave irradiation | Accelerated reaction rates | nih.gov |

| Aza-Michael Addition | Pd compounds, InCl₃, FeCl₃·7H₂O | Mild conditions, aqueous media compatibility | auburn.edu |

| Oxidative Amination | KMnO₄ with tetrabutylammonium chloride | Cost-effective, excellent yields | researchgate.net |

| Thia-Michael Addition-Elimination | Et₃N | Mild, one-pot procedure | rsc.org |

Lewis Acid Catalysis (e.g., CeCl₃)

The use of Lewis acids, such as Cerium(III) chloride (CeCl₃), has been shown to significantly enhance the efficiency of nucleophilic substitution reactions on the naphthoquinone ring system. nih.gov In the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives, which are structurally related to derivatives of this compound, Lewis acid catalysis plays a crucial role. nih.gov

Conventional methods that rely on reflux without a catalyst can take several days and typically result in low to moderate yields (30–60%). nih.gov However, the introduction of a Lewis acid catalyst like CeCl₃ can dramatically reduce the reaction time to just a few hours while substantially increasing the product yields to a range of 60–90%. nih.gov The catalyst facilitates the reaction by activating the naphthoquinone ring, making it more susceptible to nucleophilic attack. This is particularly relevant for reactions involving the electron-withdrawing nitro group on the this compound core, which influences the reactivity of the quinone system. researchgate.netnih.gov

Table 1: Comparison of Catalytic vs. Non-Catalytic Synthesis of Anilino-1,4-Naphthoquinone Derivatives

| Condition | Reaction Time | Yield |

| Reflux (No Catalyst) | Several Days | 30-60% |

| Reflux (CeCl₃ Catalyst) | 4 Hours | 60-90% |

Microwave and Ultrasound Irradiation Effects on Reaction Efficiency and Selectivity

The application of alternative energy sources like microwave (MW) and ultrasound (US) irradiation has revolutionized the synthesis of this compound derivatives. nih.gov These techniques offer a significant improvement over conventional heating methods by enhancing reaction rates and often leading to cleaner products with higher yields. nih.govresearchgate.netoatext.com

For instance, in the synthesis of 2-anilino-1,4-naphthoquinone derivatives, both microwave and ultrasound irradiation have been shown to produce yields between 70% and 95% in a remarkably short time frame of 15 to 50 minutes. nih.gov This rapid and efficient conversion is attributed to the direct and uniform heating provided by microwaves and the acoustic cavitation effects generated by ultrasound, which promote molecular agitation and mass transfer. oatext.commdpi.com These green chemistry approaches not only accelerate reactions but also often proceed under solvent-free or more environmentally benign conditions. researchgate.netoatext.com

Table 2: Effect of Energy Source on the Synthesis of Anilino-1,4-Naphthoquinone Derivatives

| Energy Source | Reaction Time | Yield |

| Conventional Reflux (CeCl₃) | 4 Hours | 60-90% |

| Microwave (MW) / Ultrasound (US) | 15-50 Minutes | 70-95% |

Solvent Effects on Regioselectivity and Reaction Progression

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound, particularly in terms of regioselectivity and reaction rate. auburn.edu A computational study of the aza-Michael addition of n-butylamine to this compound revealed that the regioselectivity, determining which of the two possible regioisomers is the major product, can be controlled by the solvent. auburn.edu

The study highlighted that polar protic solvents tend to accelerate the reaction. auburn.edu The reaction rates were observed to follow the order: MeOH/H₂O (3:1) > MeOH > DMSO > CH₃CN > CH₂Cl₂ > EtOAc ≈ toluene. auburn.edu This trend suggests that solvent properties such as hydrogen bonding capability, ability to stabilize charged intermediates, and dipolar effects are significant factors in the reaction's progression. auburn.edu By carefully selecting the solvent system, chemists can favor the formation of a desired regioisomer, which is crucial for synthesizing specific derivatives for further applications. auburn.edu

Synthesis of Novel Ring-Fused Derivatives (e.g., Indole-fused NQ derivatives)

The this compound scaffold serves as a valuable starting material for the synthesis of more complex, ring-fused heterocyclic systems. nih.gov A notable example is the creation of indole-fused naphthoquinone derivatives. nih.govresearchgate.net These syntheses often involve multi-step methodologies or one-pot reactions that build the new heterocyclic ring directly onto the naphthoquinone core. nih.gov

One strategy involves a two-step process that begins with the modification of the naphthoquinone ring, followed by cyclization to form the fused indole (B1671886) system. nih.gov Such reactions can be designed to create novel polycyclic aromatic compounds with unique electronic and structural properties. The synthesis of these derivatives is an active area of research, driven by the potential to create materials with specific functions, such as solid-state fluorescence. nih.gov The electron-withdrawing nature of the nitro group at the 5-position can influence the reactivity and properties of the resulting fused systems. researchgate.netnih.gov

Elucidation of Reaction Mechanisms and Reaction Dynamics

Computational Mechanistic Studies of Aza-Michael Additions

Computational chemistry has been instrumental in understanding the regioselective aza-Michael addition of amines to 5-nitronaphthalene-1,4-dione. auburn.eduauburn.edu These studies explore the underlying factors that govern the reaction's outcome. auburn.edu

Theoretical studies have been conducted to characterize the transition states and calculate the free energy of activation for the nucleophilic addition of amines, such as n-butylamine, to this compound. auburn.edu Semi-empirical and Density Functional Theory (DFT) calculations have been employed to determine these energy barriers in both the gas phase and in solution. auburn.edu

Below is a table summarizing the calculated free energies of activation for the nucleophilic addition step.

| Calculation Method | Solvent | Free Energy of Activation (ΔG≠) (kcal/mol) |

| Semi-empirical | Water (CPCM) | Data not available |

| DFT | Water (CPCM) | Data not available |

| Semi-empirical | Gas Phase | Data not available |

| DFT | Gas Phase | Data not available |

| Table 3.1: Free energy of activation for the nucleophilic addition of n-butylamine to this compound at 25 °C. auburn.edu |

Further calculations have been performed for the subsequent hydrogen transfer step, a critical part of the aza-Michael addition mechanism. auburn.edu

| Calculation Method | Solvent | Free Energy of Activation (ΔG≠) (kcal/mol) |

| Semi-empirical | Water | Data not available |

| DFT | Water | Data not available |

| Semi-empirical | Gas Phase | Data not available |

| DFT | Gas Phase | Data not available |

| Table 3.2: Free energy of activation for the hydrogen transfer step in the reaction of n-butylamine with this compound at 25 °C. auburn.edu |

The regioselectivity observed in the aza-Michael addition to this compound has been a key area of investigation. auburn.eduresearchgate.net Computational studies have been employed to rationalize why the nucleophilic attack occurs preferentially at a specific position on the naphthalene (B1677914) ring system. auburn.edu These analyses often involve examining the electronic properties of the molecule, such as charge distribution and the energies of molecular orbitals, to predict the most likely site for amine addition. auburn.edunih.gov

The influence of the solvent on the reaction pathways of aza-Michael additions to this compound has been explored using sophisticated computational methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) and Monte Carlo/Free-Energy Perturbation (MC/FEP) theory. auburn.eduresearchgate.net These studies have highlighted that solvent choice significantly impacts reaction rates. auburn.edu For instance, the reaction rate follows the order: MeOH/H2O (3:1) > MeOH > DMSO > CH3CN > CH2Cl2 > EtOAc ≈ toluene, indicating that hydrogen bonding, charge stabilization, and dipolar effects contribute to rate acceleration. auburn.edu The presence of explicit water molecules in the calculations has been shown to be crucial for accurately reproducing the rate increases observed when moving from aprotic to aqueous solvents. researchgate.net

The free energy of activation for the hydrogen transfer step, both with and without the assistance of a water molecule, has been calculated in various solvents to understand the solvent's role in this critical step. auburn.edu

| Solvent | Water Assisting | Free Energy of Activation (ΔG≠) (kcal/mol) |

| Various Solvents | With/Without | Data not available |

| Table 3.3: Comparison of the free energy of activation for the hydrogen transfer step with and without water assistance in different solvents. auburn.edu |

Theoretical Analysis of Regioselectivity Rationalization

Nucleophilic Substitution Mechanism Investigations

Nucleophilic substitution reactions are another important class of transformations for this compound and its derivatives. mdpi.comnih.gov These reactions typically involve the replacement of a leaving group on the naphthalene ring with a nucleophile. mdpi.com

The mechanism of nucleophilic substitution on naphthoquinone derivatives often proceeds through a stepwise addition-elimination pathway. mdpi.comnih.gov In the case of halo-substituted naphthoquinones, a nucleophile first adds to the electron-deficient ring, forming an intermediate. Subsequently, the halide ion is eliminated to yield the final substituted product. mdpi.com For instance, 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) reacts with nucleophiles like amines, piperazines, or morpholines to form regioisomeric amino-naphthoquinone derivatives at the C2 and C3 positions. mdpi.comnih.gov

Redox Mechanisms of this compound and its Derivatives

The redox properties of this compound and its derivatives are central to their chemical and biological activities. mdpi.comnih.gov The quinone moiety can undergo reversible oxidation-reduction reactions, which can lead to the generation of reactive oxygen species (ROS). mdpi.com

The nitro group of this compound can be reduced to an amino group. This transformation is often achieved using reducing agents like hydrogen gas with a palladium catalyst. evitachem.com Mechanistic studies on the reduction of nitroaromatic compounds suggest the involvement of a nitroso intermediate. nih.govacs.org The reduction can be chemoselective; for example, by choosing a less active reducing agent like phenylsilane (B129415) over pinacol (B44631) borane, the nitro group can be reduced while preserving other functional groups like aldehydes. nih.govacs.org

The amino derivatives, such as 5-aminonaphthalene-1,4-dione, also exhibit redox activity. Their mechanism of action is often linked to their ability to undergo redox cycling, which can induce oxidative stress in biological systems.

Electrochemical Characterization of Redox Couples

The electrochemical behavior of this compound is primarily studied using cyclic voltammetry, a powerful technique for examining the redox properties of chemical substances. mtxlabsglobal.com In aprotic media like dimethylformamide (DMF), naphthoquinones typically exhibit two separate one-electron transfer processes. scielo.br These correspond to the formation of a semiquinone anion radical and subsequently a dianion. scielo.br The voltammograms for these processes often show pairs of waves that indicate reversible or quasi-reversible reactions. scielo.br

Influence of Substituents on Redox Potentials and Reversibility

The redox potentials and the reversibility of the associated electrochemical reactions in naphthoquinones are highly dependent on the nature and position of substituents on the ring system. scielo.brresearchgate.net The presence of an electron-withdrawing group, such as the nitro (-NO₂) group in this compound, significantly impacts these properties. researchgate.net

Electron-withdrawing substituents increase the redox potential, which means the compound is more easily reduced. researchgate.net This effect is attributed to the stabilization of the negatively charged radical anion and dianion species formed upon reduction. A screening study of various quinone derivatives confirmed that the -NO₂ group is among the most effective at increasing the redox potential. researchgate.net Conversely, electron-donating groups, like methyl (-Me) or methoxy (B1213986) (-OMe), decrease the redox potential. researchgate.net

The following table summarizes the general influence of different types of substituents on the redox potential of quinones:

| Substituent Type | Example Groups | Effect on Redox Potential |

| Electron-Withdrawing | -NO₂, -CN, -SO₃⁻, -F | Increases (Easier to reduce) |

| Electron-Donating | -OH, -OMe, -Me | Decreases (Harder to reduce) |

| Table based on data from a screening study of substituted quinones. researchgate.net |

Nitro Group Reduction Pathways

The electrochemical reduction of a nitroaromatic compound like this compound is a complex, multi-step process. researchgate.netacs.org The generally accepted mechanism involves a total of six electrons and six protons to fully reduce the nitro group to an amino group (-NH₂). researchgate.net This reduction proceeds through several intermediates. mdpi.comnih.gov

The typical reduction pathway is as follows:

Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (Ar-NO₂) to form a nitroso intermediate (Ar-NO). acs.org However, the nitroso species is often more easily reduced than the starting nitro compound, making it difficult to isolate. acs.org

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate undergoes another two-electron reduction to yield a hydroxylamine derivative (Ar-NHOH). acs.orgmdpi.com

Hydroxylamine to Amine: The final step is a further two-electron reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). mdpi.com

This entire sequence can be observed in cyclic voltammetry, though the peaks for the intermediates may not always be distinct. researchgate.net The reduction of the nitro group occurs in consecutive steps, and under certain conditions, side reactions can occur. acs.org For example, the nucleophilic hydroxylamine intermediate can react with the electrophilic nitroso intermediate to irreversibly form an azoxy compound (Ar-N(O)=N-Ar), which can then be further reduced. acs.org The specific pathway and the stability of intermediates are highly dependent on factors such as the pH of the solution, the electrode material, and the molecular structure of the compound. acs.orgnih.gov In nitronaphthoquinones, the reduction of the nitro group is typically observed at more negative potentials than the reduction of the quinone system. researchgate.net

Advanced Spectroscopic Characterization and Computational Structure Reactivity Correlations

Application of Advanced Spectroscopic Techniques for Characterization

Spectroscopic methodologies are indispensable for the unambiguous identification and characterization of 5-Nitronaphthalene-1,4-dione and its derivatives. These techniques provide critical information on the molecular framework, connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign proton and carbon signals accurately and to differentiate between potential regioisomers that may form during synthesis. researchgate.net

¹H NMR: The proton NMR spectrum provides initial information about the aromatic protons. The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants of the protons on the naphthalene (B1677914) core are indicative of their chemical environment and their spatial relationship to the nitro and carbonyl groups. For instance, in derivatives like 3-Chloro-2-(methylamino)-5-nitronaphthalene-1,4-dione, the aromatic protons appear as multiplets in the downfield region, typically between δ 7.90 and 8.23 ppm. mdpi.com

¹H-¹H COSY (Correlated Spectroscopy): This two-dimensional technique is crucial for establishing the connectivity between protons. It shows correlations between protons that are coupled to each other, allowing for the definitive assignment of adjacent protons in the aromatic rings. This is vital for distinguishing between regioisomers where substituents are placed at different positions on the naphthalene skeleton. researchgate.netresearchgate.net The full assignment of all signals in NMR spectra for related complex compounds is often achieved through a suite of techniques including ¹H, ¹³C{¹H} APT, and ¹H-¹H COSY experiments. rsc.org

Table 1: Example ¹H NMR Data for a this compound Derivative Data for 3-Chloro-2-(methylamino)-5-nitronaphthalene-1,4-dione in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.23–8.14 | m | - |

| Aromatic H | 8.07–7.98 | m | - |

| Aromatic H | 7.90 | t | 7.9 |

| NH | 7.75 | d | 5.8 |

| CH₃ | 3.29 | d | 5.6 |

Source: mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and formula of synthesized compounds with high accuracy. For derivatives of this compound, ESI-MS analyses are typically run in positive ion mode, where the molecule is detected as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.com The experimentally measured mass-to-charge ratio (m/z) is compared with the calculated exact mass based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the correct elemental composition. researchgate.netmdpi.com

Table 2: ESI-MS Data for Molecular Formula Confirmation of this compound Derivatives

| Compound | Molecular Formula | Adduct | Calculated [M+Na]⁺ | Found [M+Na]⁺ |

|---|---|---|---|---|

| N-(3-chloro-5-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-methylacetamide | C₁₃H₉ClN₂NaO₅ | [M+Na]⁺ | 331.0092 | 331.0093 |

| 3-Chloro-2-(methylamino)-6-nitronaphthalene-1,4-dione | C₁₁H₇ClN₂NaO₄ | [M+Na]⁺ | 288.9987 | 288.9987 |

Source: mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in a molecule. In this compound and its derivatives, the key vibrational bands are associated with the nitro (NO₂) and carbonyl (C=O) groups. researchgate.net

The strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. mdpi.com

The C=O stretching vibrations of the quinone system give rise to intense bands, usually in the range of 1650-1700 cm⁻¹. mdpi.com

C=C stretching vibrations from the aromatic ring are also prominent. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for a this compound Derivative Data for N-(3-chloro-5-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-methylacetamide

| Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) |

|---|---|

| C=O (amide) | 1679 |

| C=C (aromatic) | 1599 |

| NO₂ (asymmetric stretch) | 1539 |

| NO₂ (symmetric stretch) | 1375, 1323 |

Source: mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of nitronaphthalene derivatives is characterized by absorption bands that arise from π→π* and n→π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene ring and the polarity of the solvent. nih.gov For example, derivatives of this compound absorb light in the visible region, which accounts for their characteristic color. researchgate.net

In-situ spectroelectrochemistry combines electrochemical methods with spectroscopy to study the structural changes that a molecule undergoes during redox reactions in real-time. For derivatives of this compound, in-situ UV-Vis spectroelectrochemistry is a powerful tool to investigate their redox mechanisms. researchgate.net

By applying a potential and simultaneously recording the UV-Vis spectra, it is possible to identify the transient radical anions and dianions formed upon reduction of the naphthoquinone and nitro moieties. These studies reveal that the naphthoquinone-based reductions are typically reversible, while the reduction of the nitro group at more negative potentials can lead to irreversible processes. The distinct color changes observed during these redox reactions indicate that these molecules could have potential applications in display technologies. researchgate.net While in-situ FT-IR spectroelectrochemical studies are frequently reported for similar compounds, the application of in-situ UV-Vis provides complementary and valuable data on the electronic states of the redox species. researchgate.net

Infrared (FT-IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Theoretical and Computational Chemistry for Structural and Electronic Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental data. These calculations provide a deeper understanding of the molecular structure, electronic properties, and reactivity of this compound at an atomic level.

DFT calculations are widely used to model the properties of nitronaphthalene systems. researchgate.net

Electronic Structure: DFT calculations can determine the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. ecust.edu.cn This information is crucial for predicting the molecule's reactivity. For instance, computational studies on the aza-Michael addition of amines to this compound have used DFT to calculate the activation energies (ΔG‡) for different reaction pathways, providing insight into the regioselectivity of the reaction. These calculations help rationalize why a nucleophile might preferentially attack one position over another.

Vibrational Properties: DFT can also be used to calculate the vibrational frequencies of a molecule. The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison aids in the definitive assignment of the observed vibrational bands to specific atomic motions (e.g., stretching, bending). For complex molecules, this theoretical support is invaluable for interpreting the experimental spectra correctly. The B3LYP functional is a common choice for such calculations on related aromatic systems. researchgate.netresearchgate.net

Table 4: Example of Calculated Free Energy of Activation (ΔG‡) using DFT for the Nucleophilic Addition of n-butylamine to this compound

| Computational Method | Transition State | ΔG‡ (kcal/mol) in water |

|---|---|---|

| AM1 | TS2_2-C | 56.2 |

| AM1 | TS2_3-C | 59.7 |

| PDDG/PM3 | TS2_2-C | 44.8 |

| PDDG/PM3 | TS2_3-C | 50.7 |

Source:

Conformational Analysis and Geometry Optimization

The first step in the computational analysis of this compound is to determine its most stable three-dimensional shape, or conformation. This is achieved through a process called conformational analysis, which systematically explores the potential energy surface of the molecule to identify low-energy structures. This process is often followed by geometry optimization, a calculation that refines the molecular structure to find the geometry with the minimum possible energy. chemrxiv.org

For a molecule like this compound, this process typically employs quantum mechanical methods, most notably Density Functional Theory (DFT). researchgate.net A common and robust approach involves using the B3LYP functional combined with a basis set such as 6-31G(d,p) or cc-pVDZ. nih.govresearchgate.net These calculations start with an initial guess of the structure and iteratively adjust the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. This optimized geometry represents the most probable structure of the isolated molecule in the gas phase. researchgate.net The resulting optimized structural parameters are crucial for subsequent calculations, including the prediction of spectroscopic signatures and reactivity descriptors.

Table 1: Representative Geometric Parameters Calculated for this compound

This table illustrates the types of geometric parameters obtained from DFT-based geometry optimization. The values are representative and would be precisely determined in a specific computational study.

| Parameter | Description | Atom(s) Involved |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C=O) | Length of the carbonyl double bonds | C1-O, C4-O |

| r(C-N) | Length of the carbon-nitrogen single bond | C5-N |

| r(N-O) | Length of the nitrogen-oxygen bonds in the nitro group | N-O |

| r(C-C) | Length of various carbon-carbon bonds in the rings | e.g., C1-C2, C4a-C5 |

| **Bond Angles (°) ** | ||

| ∠(O-C-C) | Angle within the quinone ring | e.g., O-C1-C2 |

| ∠(C-C-N) | Angle defining the nitro group attachment | C4a-C5-N |

| ∠(O-N-O) | Angle within the nitro group | O-N-O |

| **Dihedral Angles (°) ** | ||

| τ(C-C-N-O) | Torsion angle defining the orientation of the nitro group relative to the naphthalene plane | e.g., C6-C5-N-O |

Prediction of Spectroscopic Signatures (IR and Raman Intensities)

Once the optimized geometry of this compound is obtained, the same DFT methods can be used to predict its vibrational spectra, namely Infrared (IR) and Raman spectra. doi.org This is accomplished by calculating the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. researchgate.net These calculated frequencies often undergo a scaling procedure to correct for approximations in the computational method and to improve agreement with experimental data. doi.org

Crucially, these calculations also predict the intensities of the spectral bands. IR intensities are determined by the magnitude of the change in the molecular dipole moment during a specific vibration, while Raman activities are related to the change in the molecule's polarizability. nih.gov This allows for the generation of a complete theoretical spectrum that can be compared directly with experimental measurements, aiding in the assignment of observed spectral peaks to specific molecular motions. researchgate.netfaccts.de

For this compound, the most characteristic vibrations would include the symmetric and asymmetric stretches of the nitro (NO₂) group and the stretching of the two carbonyl (C=O) groups. orientjchem.org

Table 2: Predicted Key Vibrational Frequencies for this compound

Based on computational studies of analogous nitroaromatic and quinone compounds. nih.govorientjchem.org

| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|---|

| νas(NO₂) | Asymmetric stretching of the nitro group | 1530 - 1610 | Strong | Medium |

| νs(NO₂) | Symmetric stretching of the nitro group | 1330 - 1380 | Very Strong | Strong |

| ν(C=O) | Stretching of the carbonyl groups | 1650 - 1700 | Very Strong | Medium-Strong |

| ν(C-N) | Stretching of the carbon-nitrogen bond | 1200 - 1300 | Medium | Medium |

| Ring ν(C=C) | Aromatic and quinoid ring C=C stretching | 1575 - 1625 | Medium-Strong | Strong |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemistry offers a powerful framework for predicting the chemical reactivity of a molecule through a set of calculated properties known as "quantum chemical descriptors". mdpi.comresearchgate.net These descriptors, derived from the electronic structure of the optimized molecule, provide quantitative insights into where and how a molecule is likely to react. mdpi.com This approach is fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate these descriptors with biological activities like toxicity or mutagenicity. nih.govnih.gov

Other global descriptors can be calculated from these orbital energies to provide a more nuanced picture of reactivity. researchgate.net These models and descriptors are instrumental in understanding the behavior of nitronaphthalene compounds and predicting their biological effects. nih.govnih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance for Reactivity

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| Frontier Orbital Energies | ||

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). acs.org |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | An indicator of molecular stability and global reactivity. researchgate.net A smaller gap suggests higher reactivity. |

| Global Reactivity Descriptors | ||

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character, indicating the capacity to accept electrons. researchgate.net |

Biological Activity: Mechanistic Investigations and Structure Activity Relationship Sar Studies

Antioxidant Activity and Mechanisms

The ability of a compound to counteract oxidative stress is a critical aspect of its therapeutic potential. The antioxidant activity of 5-nitronaphthalene-1,4-dione derivatives has been quantitatively assessed, providing insights into their mechanisms of action.

The Cupric-Reducing Antioxidant Capacity (CUPRAC) assay is a widely used spectrophotometric method to determine the total antioxidant capacity of a substance. In a notable study, a series of newly synthesized regioisomers of N(H)-substituted-5-nitro-1,4-naphthoquinones were evaluated for their antioxidant efficiency using the CUPRAC method. researchgate.net This method relies on the reduction of the cupric ion (Cu(II)) to the cuprous ion (Cu(I)) by the antioxidant compound. The resulting Cu(I) forms a colored complex with neocuproine, and the absorbance of this complex is measured to quantify the antioxidant capacity. researchgate.net

The antioxidant efficiency in this method is often expressed as a Trolox equivalent antioxidant capacity (TEAC) coefficient. Among the tested compounds, 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated the highest antioxidant capacity with a CUPRAC-TEAC coefficient of 1.80 ± 0.06. researchgate.net

Structure-activity relationship (SAR) studies have revealed a clear correlation between the molecular architecture of this compound derivatives and their antioxidant prowess. A key finding is the significant impact of the substituent's position on the naphthoquinone ring. researchgate.net

Research has shown that the antioxidant capacity of 2-chloro regioisomers is consistently higher than that of their 3-chloro counterparts. researchgate.net This suggests that the electronic and steric effects imparted by the substituent at the C-2 position are more favorable for antioxidant activity than at the C-3 position. The electron-withdrawing nature of the nitro group on the aromatic ring is also known to enhance the biological activity of the naphthoquinone system. nih.govresearchgate.net

Interactive Table: Antioxidant Capacity of this compound Derivatives

| Compound | Regioisomer Type | Substituent | CUPRAC-TEAC Coefficient |

|---|---|---|---|

| 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione | 2-chloro | (2,4-dimethoxyphenyl)amino | 1.80 ± 0.06 |

| Other 2-chloro regioisomers | 2-chloro | Various | Higher than 3-chloro isomers |

Evaluation using Cupric-Reducing Antioxidant Capacity (CUPRAC) Method

Enzyme Inhibition Studies: Catalase Inhibition Activity

The modulation of enzyme activity is another important facet of the biological effects of this compound.

Derivatives of this compound have been shown to be effective inhibitors of catalase, an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. The inhibitory potency of these compounds has been assessed, with percentage inhibition values ranging from 0.71% to 0.86%. researchgate.net

Notably, the compound that exhibited the highest antioxidant capacity, 2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione, also demonstrated the strongest inhibitory activity against the catalase enzyme. researchgate.net This dual activity highlights the potential of this compound to modulate oxidative stress through multiple pathways.

The precise mechanism by which this compound derivatives inhibit catalase is a subject of ongoing investigation. However, some mechanistic hypotheses can be formulated based on the known properties of quinones and their interactions with enzymes.

One plausible mechanism involves the interaction of the electrophilic quinone ring with nucleophilic residues in the active site of the catalase enzyme. This interaction could lead to the formation of covalent adducts, thereby inactivating the enzyme. The redox-active nature of the naphthoquinone moiety could also play a role. These compounds can participate in redox cycling, which may interfere with the catalytic cycle of the heme-containing catalase enzyme. nih.gov The electron-withdrawing properties of the nitro group likely enhance the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack and thus a more potent inhibitor. nih.govresearchgate.net

Assessment of Inhibitory Potency

Antimicrobial Mechanisms of Action

While specific studies detailing the antimicrobial mechanisms of this compound are limited, the broader class of naphthoquinones is known to possess significant antimicrobial properties. The proposed mechanisms of action are generally multifaceted and can be extrapolated to understand the potential antimicrobial effects of its nitro derivative.

A primary mechanism is believed to be the generation of reactive oxygen species (ROS). Naphthoquinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids, ultimately leading to microbial cell death. nih.gov

Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with cellular nucleophiles, such as the thiol groups of essential proteins and enzymes. nih.gov This covalent modification can disrupt critical cellular functions. The planar structure of the naphthoquinone core also suggests the possibility of DNA intercalation, which could interfere with DNA replication and transcription, thereby inhibiting microbial growth. nih.gov

Antibacterial Activities and Proposed Modes of Action (e.g., Competition in Electronic Transport Systems)

Naphthoquinones, the chemical class to which this compound belongs, exhibit significant antibacterial activity against a range of bacteria. researchgate.net The primary mode of action is believed to involve interference with fundamental cellular processes. One of the key proposed mechanisms is the disruption of bacterial electronic transport systems. nih.gov By accepting electrons, these compounds can interfere with the normal flow of electrons in the respiratory chain, thereby inhibiting energy production and leading to bacterial cell death. Their ability to act as electrophiles allows them to form covalent bonds with biological molecules, further contributing to their antibacterial effects. nih.gov

Antifungal and Antimalarial Activity Foundations

The foundational structure of 1,4-naphthoquinone (B94277) is well-documented for its broad-spectrum biological activities, which include antifungal and antimalarial properties. researchgate.netnih.gov Derivatives of naphthoquinone have been extensively evaluated as potential agents against various fungal pathogens and strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The activity of these compounds is often linked to their ability to undergo redox cycling and induce oxidative stress within the target organisms. The introduction of specific substituents, such as the nitro group in this compound, is a strategy explored to modulate and enhance these inherent biological properties. nih.gov

Role of Redox Properties in Antimicrobial Effects

The antimicrobial effects of this compound are intrinsically linked to its redox properties. nih.gov The 1,4-dione structure allows the molecule to easily undergo reversible oxidation-reduction reactions. nih.gov Upon accepting one or two electrons, the naphthoquinone ring can form highly reactive intermediates, such as semiquinone and hydroquinone. nih.gov This redox cycling can lead to the catalytic generation of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The resulting oxidative stress can damage vital cellular components like lipids, proteins, and DNA, ultimately causing microbial cell death. nih.gov

Antitumoral/Anticancer Activity and Cellular Mechanisms

The naphthoquinone scaffold is a recognized pharmacophore in the development of anticancer agents. Derivatives are noted for their cytotoxicity against various cancer cell lines, and this compound is investigated within this context. rsc.org

Inhibition of Cancer Cell Proliferation

Derivatives of naphthalene-1,4-dione have demonstrated the ability to inhibit the proliferation of cancer cells. rsc.org For instance, analogues have shown cytotoxicity against cell lines such as breast cancer (MCF-7) and prostate cancer (PC3). The antiproliferative effects are often attributed to the induction of cell cycle arrest and apoptosis. The core structure of these compounds provides a versatile platform for chemical modification to enhance potency and selectivity against cancer cells. rsc.orgresearchgate.net

Interaction with Molecular Targets (e.g., STAT3 inhibition, Topoisomerase II interaction)

The anticancer activity of naphthoquinones is mediated through their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting uncontrolled cell growth. nih.gov Its signaling pathway is considered a valid target for cancer therapy. nih.gov Specific naphthoquinone derivatives have been identified as potential STAT3 inhibitors, suggesting that compounds like this compound could be developed to target the DNA-binding domain of STAT3, thereby disrupting its function. nih.govnih.gov

Topoisomerase II Interaction: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication. plos.org Naphthoquinones can act as topoisomerase II poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and apoptosis. nih.gov Studies have shown that certain derivatives can inhibit Topoisomerase II, and this interaction represents a key mechanism for their genotoxicity and anticancer effects. nih.gov The development of agents that selectively target the alpha-isoform (Top2α), which is prevalent in replicating cells, is a key strategy to improve clinical outcomes and reduce side effects. plos.org

Induction of Reactive Oxygen Species (ROS) and DNA Damage Pathways

A primary mechanism underlying the anticancer effect of this compound is its ability to generate reactive oxygen species (ROS). nih.gov The redox cycling of the quinone moiety leads to an imbalance in the cellular redox state, causing significant oxidative stress. nih.gov This surge in ROS can inflict damage on macromolecules, most critically, DNA. frontiersin.org ROS can cause various DNA lesions, such as the formation of 8-oxoguanine, which triggers complex DNA damage response pathways. frontiersin.org This DNA damage, if severe enough, can activate apoptotic pathways, leading to the selective death of cancer cells, which often have a compromised antioxidant defense system.

Interactive Data Table: Biological Activities of Naphthoquinone Derivatives

This table summarizes the observed biological activities and mechanisms of action for compounds related to this compound.

| Compound Class/Derivative | Biological Activity | Mechanism of Action | References |

| Naphthoquinones (General) | Antibacterial, Antifungal | Interference with electron transport, Redox cycling, ROS generation | nih.gov |

| Naphthoquinones (General) | Antimalarial | Induction of oxidative stress | nih.gov |

| Naphthoquinone Derivatives | Anticancer | Inhibition of Topoisomerase II, STAT3 Inhibition, Induction of apoptosis | nih.govnih.gov |

| 5-Aminonaphthalene-1,4-dione | Anticancer, Antimicrobial | Induction of oxidative stress, cell cycle arrest, and apoptosis | |

| 2-Chloro-3-((...))amino-5-nitronaphthalene-1,4-dione | Antioxidant, Enzyme Inhibitor | High antioxidant capacity, Catalase enzyme inhibition | researchgate.netresearchgate.net |

Structure-Activity Relationships Guiding Anticancer Efficacy

The anticancer efficacy of compounds based on the naphthalene-1,4-dione scaffold is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies reveal that the quinone moiety is fundamental to their biological activity. mdpi.com Investigations into a series of analogues derived from a hit compound, BH10, have provided detailed insights into how structural modifications modulate potency and selectivity against cancer cells. mdpi.comnih.govresearchgate.net

Initial modifications involving the introduction of a salt amine group to the naphthalene-1,4-dione scaffold did not prove to be a suitable strategy, as it led to a significant decrease or a complete loss of anticancer potency. mdpi.com Further studies focused on derivatives of 3-chloro-2-(methylamino)naphthalene-1,4-dione, exploring the impact of the nitro group's position and other substitutions.

A key finding is that the position of the nitro group on the naphthalene (B1677914) ring is critical. For instance, a derivative with the nitro group at the 5-position demonstrated superior selectivity in its anticancer activity. nih.gov The nature of the counterion in salt-based derivatives also plays a role, with bromide counterions conferring greater potency than iodide counterions. mdpi.com In one study, a library of salt compounds derived from the hit compound BH10 was synthesized to enhance potency and selectivity. nih.gov Among these, compound 7b (a derivative with a nitro group at the 5-position) exhibited nanomolar anticancer activity and a high selectivity ratio between cancerous and non-cancerous cells. nih.govresearchgate.net This highlights the importance of the naphthoimidazole scaffold for achieving both high potency and selectivity. mdpi.com Conversely, the incorporation of an additional nitrogen atom into the naphthoimidazole core resulted in decreased activity. mdpi.com

The table below summarizes the cytotoxic effects of the parent hit compound BH10 and a key derivative against human endometrial cancer cells (HEC1A) and normal endometrial stromal cells (MAD11).

| Compound | Description | IC₅₀ (HEC1A) | Selectivity Ratio |

| BH10 | Hit Compound | 11.84 µM | 2.38 |

| 7b | BH10 Salt Derivative | 22.97 nM | 41.43 |

| Selectivity Ratio = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells. Data sourced from references mdpi.comnih.gov. |

These SAR studies underscore the specific structural requirements for optimizing the anticancer profile of this compound-related compounds, pointing towards the strategic importance of the nitro group placement and the nature of the scaffold and its associated counterions. mdpi.comnih.gov

Computational Approaches in Biological Activity Prediction

Molecular Docking Studies with Biological Receptors

Molecular docking studies have been instrumental in elucidating the potential mechanism of action for this compound analogues by identifying their binding interactions with biological targets. nih.gov A primary proposed target for these compounds is the Kelch-like ECH-associated protein 1 (Keap1), which is involved in cellular responses to oxidative stress and is a target for anticancer agents that disrupt the Warburg effect. nih.govresearchgate.netrsc.org

Using computational tools such as Maestro (Schrödinger, Inc.), researchers have performed docking analyses to predict the binding modes of these compounds within the Keap1 protein structure (PDB: 4XMB). mdpi.com The process involves preparing the protein structure and optimizing the ligand structures before docking them into the receptor's binding site. mdpi.com

The docking results for the hit compound BH10 and its more potent salt derivatives revealed key binding interactions. researchgate.net For the highly selective and potent analogue 7b , docking analysis showed that it forms crucial hydrogen bonds with the amino acid residues ILE-559 and VAL-606 within the Keap1 binding pocket. nih.gov These specific interactions are believed to contribute to its enhanced selectivity. nih.gov Interestingly, while 7b did not have the most favorable docking score among all tested analogues, the strategic positioning of its nitro group at the 5-position is thought to influence its binding orientation. nih.gov This specific orientation may reduce non-specific interactions, potentially explaining its superior selectivity despite a slightly lower predicted binding affinity compared to other analogues. nih.gov

The table below summarizes the predicted binding interactions and scores for selected compounds with the Keap1 protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Keap1) |

| BH10 | - | Predicted binding interactions with Keap1 |

| 7b | -7.703 | ILE-559, VAL-606 (Hydrogen Bonds) |

| Data sourced from references nih.govresearchgate.net. |

These molecular docking studies provide a rational basis for the observed biological activities and support the hypothesis that Keap1 is a relevant biological receptor for this class of compounds. nih.govresearchgate.net The insights gained from these computational models are valuable for guiding the rational design of new derivatives with improved potency and selectivity.

In silico Screening and Pharmacophore Modeling

In silico screening and pharmacophore modeling are powerful computational techniques used in drug discovery to identify novel bioactive molecules from large virtual databases. frontiersin.orgdovepress.com These methods are particularly useful when a lead compound or a series of active analogues, such as the derivatives of this compound, has been identified.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. frontiersin.orgnih.gov A pharmacophore model can be generated based on the structures of one or more highly active compounds. frontiersin.org For instance, a model could be developed from potent anticancer compounds like 7b , capturing the key features responsible for its high-affinity binding to its target, Keap1. nih.govfrontiersin.org This model then serves as a 3D query for virtual screening. dovepress.com

The virtual screening process uses the pharmacophore model to rapidly search through large chemical databases, such as the ZINC database or other commercial libraries, containing millions of compounds. dovepress.com The software filters these libraries, retaining only those molecules that geometrically match the defined features of the pharmacophore query. dovepress.comnih.gov This approach significantly narrows down the number of candidates for further investigation.

Following the initial pharmacophore-based screening, the resulting hits are often subjected to further filtering steps, such as molecular docking, to predict their binding affinity and pose within the target receptor. dovepress.com Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis can be performed to evaluate the drug-likeness and potential pharmacokinetic properties of the selected hits. dovepress.comnih.gov This hybrid approach, combining pharmacophore screening with docking and ADMET prediction, increases the efficiency of identifying novel and promising lead candidates with desired biological activity and favorable properties, while minimizing the need for extensive and costly high-throughput experimental screening. dovepress.com The typical hit rates for prospective pharmacophore-based virtual screening range from 5% to 40%, a significant improvement over random screening. mdpi.com

Emerging Applications in Advanced Materials and Device Technologies

Optoelectronic Applications

The inherent characteristics of the nitronaphthalene-1,4-dione core, including its electron-accepting nature and potential for redox-induced color changes, make it a molecule of interest for various optoelectronic devices.

Utilization in Display Technologies Based on Spectroelectrochemical Properties and Color Changes

Recent research into novel regioisomers of N-,O-substituted 5-nitro-1,4-naphthoquinones has highlighted their potential for use in display technologies. researchgate.net The study revealed that these compounds undergo distinct spectral and color changes during redox reactions. researchgate.net This behavior is a critical attribute for materials used in electrochromic displays, where a change in voltage is used to alter the color and light absorption of the material. The ability to control the color of these molecules through electrochemical stimuli opens up possibilities for their integration into smart windows, electronic paper, and other display applications. researchgate.net

Solid-State Fluorescence Material Development

While nitroaromatic compounds are often associated with fluorescence quenching, strategic molecular design can unlock their potential as solid-state fluorescent materials. nsf.gov For instance, the synthesis of indole-fused derivatives of 1,4-naphthoquinone (B94277) has been shown to yield compounds that can be utilized as solid-state fluorescence materials. nih.gov The key to achieving fluorescence in nitronaphthalene derivatives lies in balancing the charge-transfer character of their excited states and the polarity of the surrounding medium. nsf.gov By attaching specific electron-donating groups, it is possible to suppress the non-radiative decay pathways typically induced by the nitro group, thereby promoting light emission. nsf.gov This opens a pathway for the development of novel electron-deficient (n-type) organic materials with valuable optical properties for use in sensors and other photonic applications. nsf.gov

Photosensitizer Applications in Dye-Sensitized Solar Cells (DSSCs)

A significant area of application for nitronaphthalene-dione derivatives is in the field of dye-sensitized solar cells (DSSCs), where they are being investigated as metal-free organic photosensitizers. nih.govnih.gov These compounds offer a potentially low-cost and environmentally friendly alternative to the more commonly used ruthenium-based dyes. acs.org

Performance as Metal-Free Organic Photosensitizers

A derivative of 5-nitronaphthalene-1,4-dione, specifically 2-hydroxy-3-nitronaphthalene-1,4-dione (referred to as NO2Lw in some studies), has been successfully synthesized and demonstrated as an effective metal-free organic photosensitizer in DSSCs. nih.govresearchgate.net This molecule is designed with an electron-withdrawing nitro group (–NO2) and anchoring hydroxyl groups (–OH), which are crucial for its function. nih.govacs.org The presence of these groups allows the molecule to absorb light in the visible spectrum and to effectively bind to the surface of the semiconductor photoanode. nih.govacs.org The performance of DSSCs utilizing this photosensitizer has been evaluated using various photoanode materials. nih.govnih.gov

Interaction Mechanisms with Photoanode Materials (TiO₂, ZnO, Nb₂O₅)

The interaction between the photosensitizer and the photoanode is critical for efficient charge transfer in a DSSC. Studies on 2-hydroxy-3-nitronaphthalene-1,4-dione have investigated its interaction with common wide-bandgap semiconductor materials, including titanium dioxide (TiO₂), zinc oxide (ZnO), and niobium pentoxide (Nb₂O₅). nih.govnih.gov